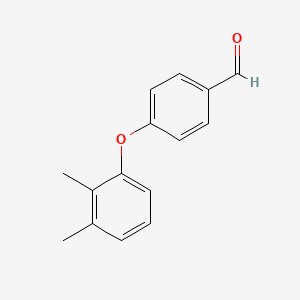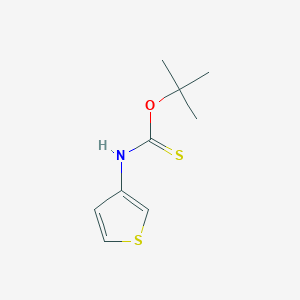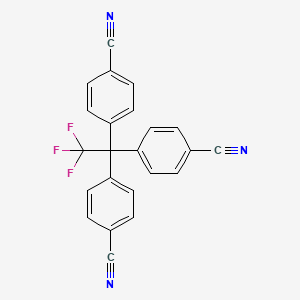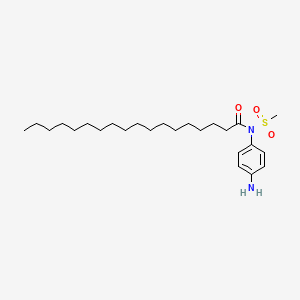
N,N-Dimethyl-N'-(6-methyl-1,2,4-triazin-3-yl)methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-(6-methyl-1,2,4-triazin-3-yl)methanimidamide is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a dimethylamino group and a methyl group attached to the triazine ring, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(6-methyl-1,2,4-triazin-3-yl)methanimidamide typically involves the reaction of 6-methyl-1,2,4-triazine-3-carboxylic acid with dimethylamine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with a reducing agent like lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’-(6-methyl-1,2,4-triazin-3-yl)methanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with hydrogen atoms added to the triazine ring.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
Applications De Recherche Scientifique
N,N-Dimethyl-N’-(6-methyl-1,2,4-triazin-3-yl)methanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-(6-methyl-1,2,4-triazin-3-yl)methanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-N’-phenylmethanimidamide: A similar compound with a phenyl group instead of the triazine ring.
N,N-Dimethyl-N’-(4-methyl-1,2,4-triazin-3-yl)methanimidamide: A closely related compound with a different substitution pattern on the triazine ring.
N,N-Dimethyl-N’-(6-chloro-1,2,4-triazin-3-yl)methanimidamide: A derivative with a chloro group instead of a methyl group on the triazine ring.
Uniqueness
N,N-Dimethyl-N’-(6-methyl-1,2,4-triazin-3-yl)methanimidamide stands out due to its specific substitution pattern on the triazine ring, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
61139-92-2 |
|---|---|
Formule moléculaire |
C7H11N5 |
Poids moléculaire |
165.20 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-(6-methyl-1,2,4-triazin-3-yl)methanimidamide |
InChI |
InChI=1S/C7H11N5/c1-6-4-8-7(11-10-6)9-5-12(2)3/h4-5H,1-3H3 |
Clé InChI |
DJNOQARFLUJTQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=N1)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)

![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)


![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)


![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)

